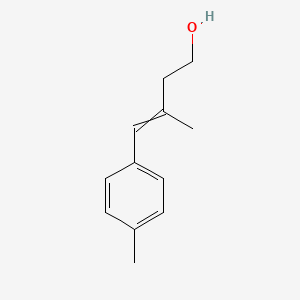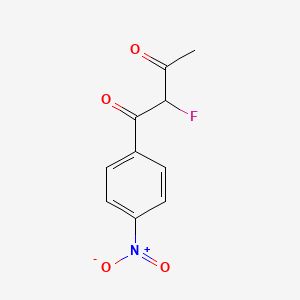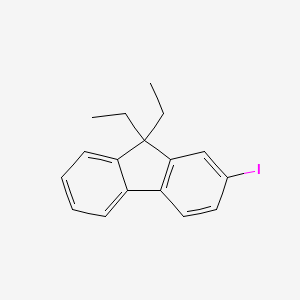![molecular formula C40H28S3 B12547357 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene CAS No. 143542-32-9](/img/structure/B12547357.png)
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include a central thiophene ring substituted with two 5-(2,2-diphenylethenyl) groups. These structural features contribute to its interesting electronic and photophysical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2,2-diphenylethenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, is commonly employed.
Catalysts and Solvents: Palladium catalysts like Pd(PPh3)4 are used, and the reaction is often conducted in solvents like toluene or DMF (dimethylformamide).
Temperature and Time: The reaction is typically performed at elevated temperatures (80-120°C) and may take several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical applications. Its conjugated system allows for efficient charge transfer, which is essential in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used in similar applications as an optical brightener and in photophysical experiments.
Uniqueness
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is unique due to its specific structural features that enhance its electronic and photophysical properties. The presence of diphenylethenyl groups provides additional conjugation, making it more effective in applications requiring efficient light absorption and emission.
Propiedades
Número CAS |
143542-32-9 |
|---|---|
Fórmula molecular |
C40H28S3 |
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
2,5-bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H28S3/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)27-33-21-23-37(41-33)39-25-26-40(43-39)38-24-22-34(42-38)28-36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H |
Clave InChI |
MCZFNTDJILWHSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)






![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)

![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
